molecular formula C7H3ClF3NO2 B1586468 2-Chloro-6-(trifluoromethyl)nicotinic acid CAS No. 280566-45-2

2-Chloro-6-(trifluoromethyl)nicotinic acid

Cat. No. B1586468
M. Wt: 225.55 g/mol
InChI Key: DXRBTBMFFGEVCX-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 . It is a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular weight of 2-Chloro-6-(trifluoromethyl)nicotinic acid is 225.55 g/mol . The compound’s structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro and a trifluoromethyl group .


Physical And Chemical Properties Analysis

2-Chloro-6-(trifluoromethyl)nicotinic acid is a solid at 20°C . It has a melting point range of 113.0 to 120.0°C .

Scientific Research Applications

Herbicide Development

2-Chloro-6-(trifluoromethyl)nicotinic acid derivatives have been explored for their potential as herbicides. For instance, a study synthesized a series of N-(arylmethoxy)-2-chloronicotinamides and found some to exhibit excellent herbicidal activity against certain weed species. This indicates the potential of 2-Chloro-6-(trifluoromethyl)nicotinic acid derivatives in developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Pharmaceutical Research

In the pharmaceutical sector, nicotinic acid derivatives, including those related to 2-Chloro-6-(trifluoromethyl)nicotinic acid, have been investigated for their lipid-modifying effects. Nicotinic acid (niacin) is known for its ability to lower lipolysis in adipose tissue, impacting lipid levels in the body. The identification of receptors such as PUMA-G and HM74, which are involved in the anti-lipolytic effect of nicotinic acid, opens avenues for developing new drugs to treat dyslipidemia (S. Tunaru et al., 2003).

Organic Synthesis

2-Chloro-6-(trifluoromethyl)nicotinic acid serves as a precursor in organic synthesis, particularly in cross-coupling reactions. A study demonstrated its utility in regioselective cross-coupling reactions with boronic acids and dihalo heterocycles, highlighting its value in synthesizing selectively substituted nicotinic acids and related compounds (I. Houpis et al., 2010).

Separation Techniques

Efforts to intensify the separation of nicotinic acid from mixtures utilize its derivatives. For instance, reactive extraction with organophosphorus solvating extractants has been studied to improve the recovery of nicotinic acid, a process relevant in its production for food, pharmaceutical, and biochemical industries (Sushil Kumar et al., 2008).

Atherosclerosis Research

Nicotinic acid derivatives have also been implicated in the treatment of atherosclerosis due to their effects on lipid levels and inflammation. Studies have shown that nicotinic acid inhibits atherosclerosis progression independently of its lipid-modifying effects, suggesting potential therapeutic applications beyond traditional dyslipidemia treatment (Martina Lukasova et al., 2011).

Safety And Hazards

2-Chloro-6-(trifluoromethyl)nicotinic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRBTBMFFGEVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380813
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)nicotinic acid

CAS RN

280566-45-2
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HR Chobanian, Y Guo, P Liu, TJ Lanza Jr… - Bioorganic & medicinal …, 2012 - Elsevier
… The synthesis of the key triflate intermediate of interest commenced with a condensation of 2-chloro-6-trifluoromethyl nicotinic acid (4) and 2,3-diaminophenol (3) under thermal …
Number of citations: 32 www.sciencedirect.com
PS Pedersen, DC Blakemore, GM Chinigo… - Journal of the …, 2023 - ACS Publications
The coupling of carboxylic acids and amines to form amide linkages is the most commonly performed reaction in the pharmaceutical industry. Herein, we report a new strategy that …
Number of citations: 3 pubs.acs.org
N Li, X Jiang, R Zhang, N Ye, M Tang… - Journal of Medicinal …, 2023 - ACS Publications
NLRP3 is an intracellular sensor protein that causes inflammasome formation and pyroptosis in response to a wide range of stimuli. Aberrant activation of NLRP3 inflammasome has …
Number of citations: 3 pubs.acs.org
N Tian, H Wu, H Zhang, D Yang, L Lv, Z Yang… - Bioorganic & medicinal …, 2020 - Elsevier
Triple-negative breast cancer (TNBC), a subset of breast cancers, have poorer survival than other breast cancer types. Recent studies have demonstrated that the abnormal Hedgehog (…
Number of citations: 6 www.sciencedirect.com
Y Yang, KJ Miller, Y Zhu, Y Hong, Y Tian… - Bioorganic & medicinal …, 2011 - Elsevier
Obesity remains a significant public health issue leading to Type II diabetes and cardiovascular disease. CB1 antagonists have been shown to suppress appetite and reduce body …
Number of citations: 5 www.sciencedirect.com
HR Chobanian, Y Guo, P Liu, M Chioda… - ACS Medicinal …, 2012 - ACS Publications
Extensive structure–activity relationship studies of a series derived from atropisomer 1, a previously described chiral benzodiazepine sulfonamide series, led to a potent, brain penetrant …
Number of citations: 37 pubs.acs.org

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